

Quinoxalin-2-amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Quinoxalin-2-amine**

Cat. No.: **B120755**

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Introduction

Quinoxalin-2-amine, a heterocyclic amine, serves as a pivotal building block in the synthesis of a diverse array of biologically active compounds. Its rigid, nitrogen-containing scaffold is a common feature in molecules targeting a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the commercial availability of **Quinoxalin-2-amine**, its suppliers, experimental protocols for its utilization, and insights into its role in modulating biological pathways.

Commercial Availability and Suppliers

Quinoxalin-2-amine (CAS No: 5424-05-5) is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The purity of commercially available **Quinoxalin-2-amine** is typically high, often exceeding 97%. It is generally supplied as a solid. Below is a summary of prominent suppliers and their offerings.

Supplier	Product Number/ID	Purity	Available Quantities
Sigma-Aldrich	AMBH2D7008E3	97%	250 mg, 1 g, 5 g[1]
Matrix Fine Chemicals	MM1281	-	Small and large quantities (quote-based)[2]
Pharmaffiliates	PA 27 08632	-	Inquiry-based
Santa Cruz Biotechnology	sc-277334	-	Inquiry-based[3]
ChemicalBook	CB1105788	95%, 97%	250 mg, 1 g, and larger (multiple suppliers listed)[4]
Ambeed, Inc.	A268180	97%	250 mg, 1 g, 5 g (distributed via Sigma-Aldrich)[1][5]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

Quinoxalin-2-amine is a versatile intermediate in organic synthesis. Its primary amine group allows for a variety of chemical transformations, including N-alkylation, acylation, and condensation reactions, to build more complex molecular architectures.

General Protocol for N-Arylation of Quinoxalin-2-amine

This protocol is a generalized procedure based on common cross-coupling reactions for the synthesis of N-aryl-**quinoxalin-2-amines**, which are precursors to various bioactive molecules.

Materials:

- **Quinoxalin-2-amine**

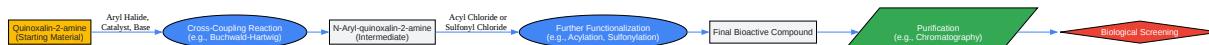
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$)
- Ligand (e.g., Xantphos)
- Base (e.g., Cs_2CO_3)
- Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry reaction flask, add **Quinoxalin-2-amine** (1 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the ligand (0.1 equivalents).
- Add the base (2 equivalents) to the flask.
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **N-aryl-quinoxalin-2-amine**.

Workflow for Synthesis of a Quinoxaline-based Bioactive Compound

The following diagram illustrates a typical synthetic workflow starting from **Quinoxalin-2-amine** to generate a more complex, potentially bioactive molecule.



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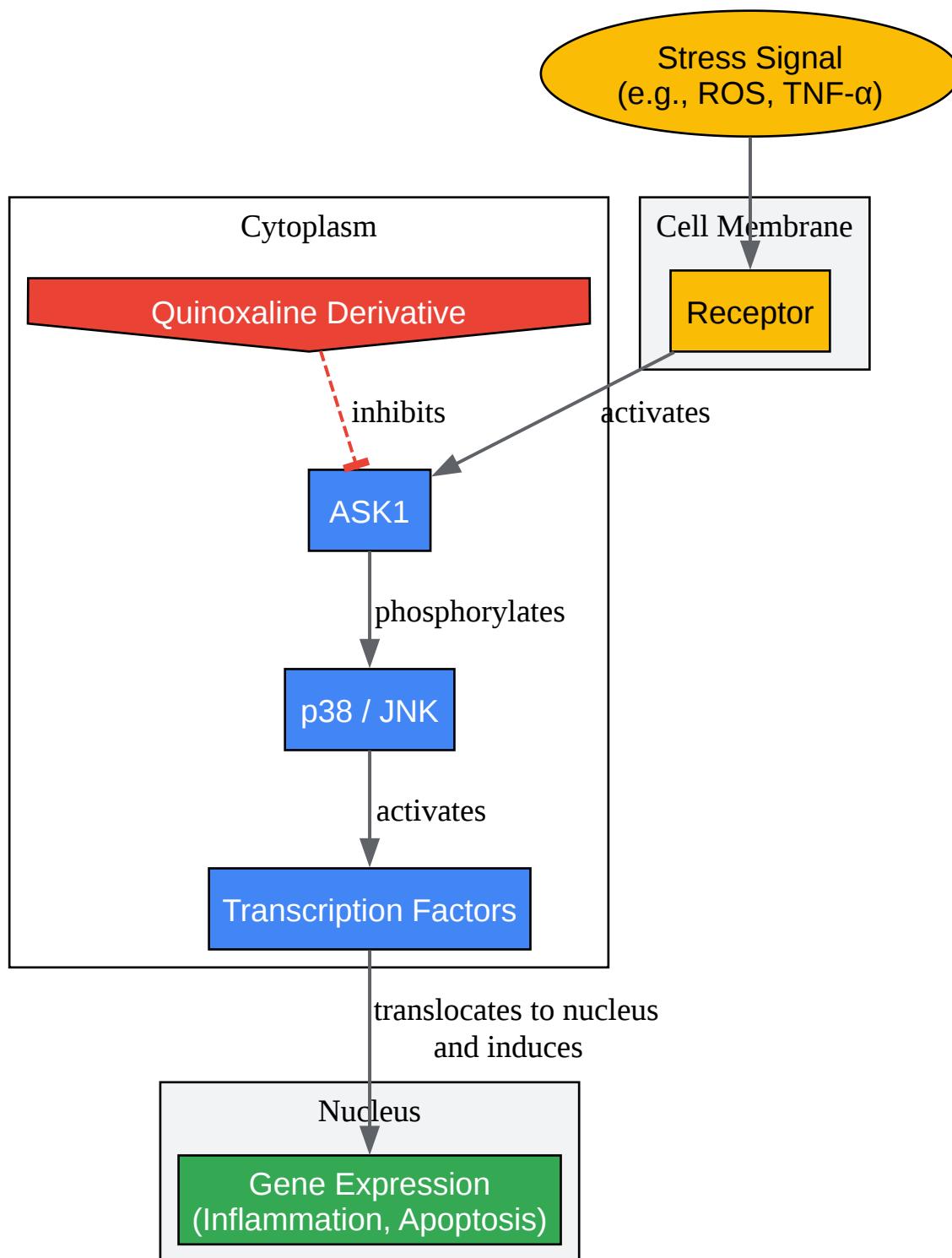
A generalized synthetic workflow starting from **Quinoxalin-2-amine**.

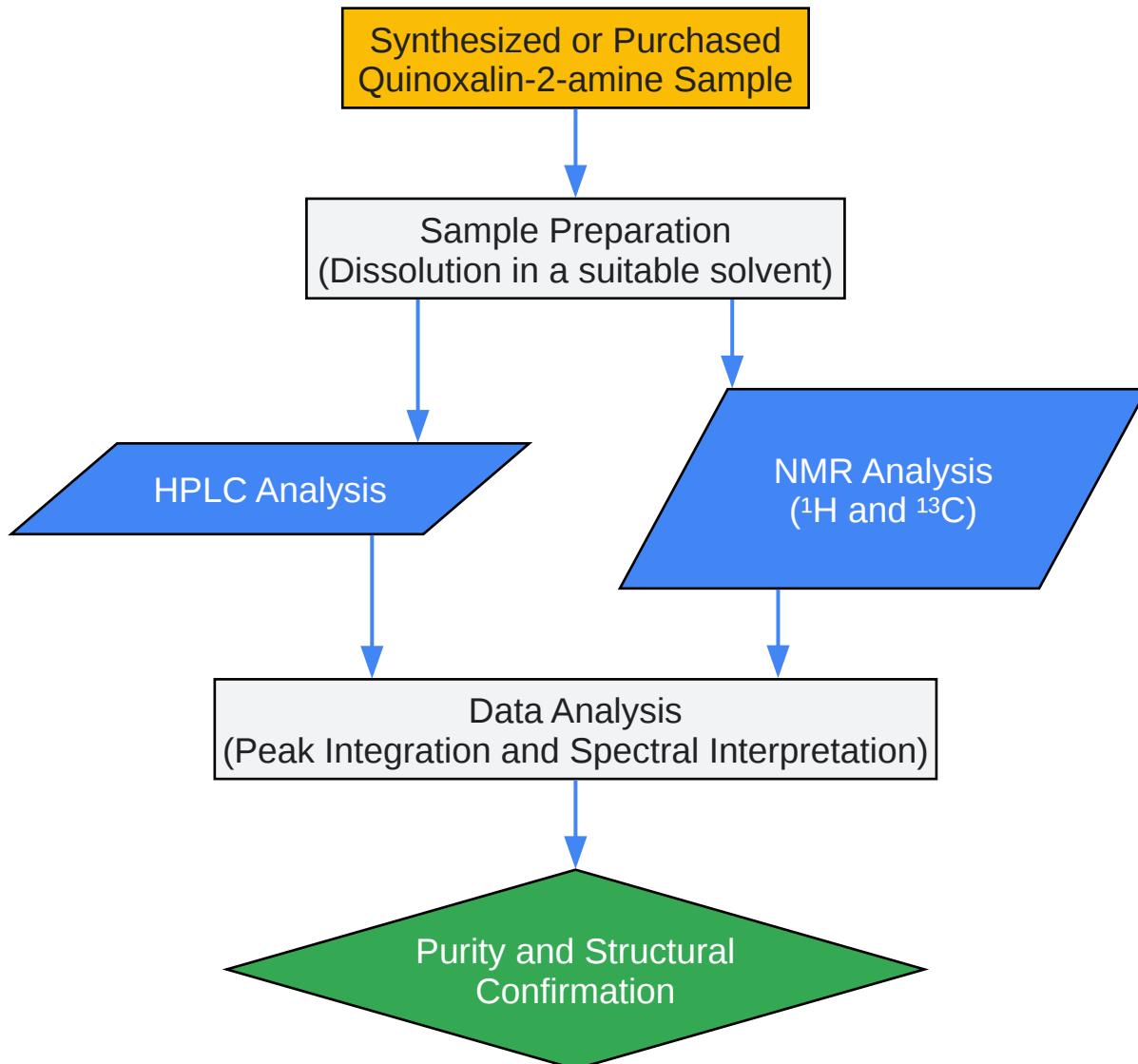
Biological Significance and Signaling Pathways

While **Quinoxalin-2-amine** itself is primarily utilized as a synthetic intermediate, its core structure is integral to the biological activity of its numerous derivatives. These derivatives have been reported to interact with a variety of biological targets and signaling pathways.

Quinoxaline-based compounds have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways. For instance, derivatives of quinoxaline have been synthesized and evaluated as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the MAP kinase signaling pathway involved in stress and inflammatory responses. Inhibition of ASK1 is a potential therapeutic strategy for diseases such as non-alcoholic steatohepatitis (NASH) and neurodegenerative disorders.

The diagram below illustrates a simplified representation of a signaling pathway that can be modulated by quinoxaline derivatives, leading to a therapeutic effect.





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- To cite this document: BenchChem. [Quinoxalin-2-amine: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120755#quinoxalin-2-amine-suppliers-and-commercial-availability>]

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